Pkc-IN-1 -

Pkc-IN-1

Catalog Number: EVT-253475
CAS Number:
Molecular Formula: C25H37FN8O2
Molecular Weight: 500.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PKC-IN-1 is a poent PKC beta II inhibitor with Ki of 14.9 nM; compound example H6 from patent WO 2008096260 A1.
Overview

Pkc-IN-1 is a selective inhibitor of protein kinase C, which plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound is particularly noted for its potential therapeutic applications in treating diseases associated with aberrant protein kinase C activity, such as certain cancers and inflammatory conditions. Pkc-IN-1 has garnered attention in the scientific community due to its ability to modulate protein kinase C signaling pathways effectively.

Source

Pkc-IN-1 is synthesized through organic chemistry methods that involve the modification of natural product scaffolds. The compound has been evaluated for its biological activity and specificity towards different isoforms of protein kinase C, which are crucial for understanding its therapeutic potential .

Classification

Pkc-IN-1 falls under the category of small molecule inhibitors specifically targeting protein kinases. It is classified as a synthetic organic compound and is part of ongoing research aimed at developing selective modulators for protein kinase C signaling pathways.

Synthesis Analysis

Methods

The synthesis of Pkc-IN-1 involves several steps that utilize established organic synthesis techniques. The process typically begins with the construction of a core scaffold that mimics the natural ligands of protein kinase C. Various chemical reactions, such as esterification and cyclization, are employed to build the compound's structure.

Technical Details

  1. Starting Materials: The synthesis often starts with readily available building blocks that can undergo functional group transformations.
  2. Reactions: Key reactions include:
    • Yamaguchi Esterification: This method is used to form ester bonds efficiently, crucial for constructing the compound's backbone.
    • Macrocyclization: Techniques such as Prins-driven macrocyclization are employed to form cyclic structures, enhancing the compound's binding affinity to protein kinase C.
  3. Yield Optimization: Throughout the synthesis, efforts are made to optimize yields and purities, often utilizing chromatographic techniques for purification.
Molecular Structure Analysis

Structure

Pkc-IN-1 possesses a complex molecular structure characterized by multiple functional groups that enhance its interaction with protein kinase C. The structural features include:

  • A central aromatic ring system that provides hydrophobic interactions.
  • Functional groups capable of forming hydrogen bonds with the active site of protein kinase C.

Data

The molecular formula and weight of Pkc-IN-1 are critical for understanding its pharmacokinetics and dynamics. Detailed spectroscopic data (NMR, MS) confirm the identity and purity of synthesized Pkc-IN-1.

Chemical Reactions Analysis

Reactions

Pkc-IN-1 undergoes several chemical reactions that are essential for its activity as a protein kinase C inhibitor. These reactions include:

  • Binding Interactions: Pkc-IN-1 binds to specific sites on protein kinase C, inhibiting its activity.
  • Hydrolysis: In biological environments, Pkc-IN-1 may undergo hydrolysis, affecting its stability and duration of action.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays that measure enzyme activity in the presence of Pkc-IN-1 versus controls without the inhibitor.

Mechanism of Action

Process

Pkc-IN-1 exerts its inhibitory effects by binding to the regulatory domain of protein kinase C, preventing its activation by diacylglycerol and other cofactors necessary for full enzymatic activity. This inhibition leads to downstream effects on cellular signaling pathways.

Data

Studies indicate that Pkc-IN-1 selectively inhibits certain isoforms of protein kinase C while sparing others, which is crucial for minimizing side effects in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Pkc-IN-1 is typically characterized by:

  • Appearance: A solid or crystalline form depending on purity and formulation.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is critical for therapeutic efficacy.
  • Reactivity: Reactivity profiles help predict interactions with biological macromolecules.

Relevant data from stability studies indicate how Pkc-IN-1 behaves under various conditions, influencing its practical applications in research and therapy.

Applications

Scientific Uses

Pkc-IN-1 has potential applications in:

  • Cancer Research: Due to its role in inhibiting tumor growth through modulation of protein kinase C signaling pathways.
  • Inflammatory Diseases: Investigated for therapeutic effects in conditions where protein kinase C activity contributes to pathogenesis.
  • Drug Development: Serves as a lead compound for developing more selective and potent inhibitors targeting specific isoforms of protein kinase C.
Introduction to Protein Kinase C (PKC) & PKC-IN-1

PKC Family: Evolutionary Conservation & Functional Diversity

The Protein Kinase C (PKC) family represents a crucial group of serine/threonine kinases that emerged early in eukaryotic evolution, with ancestral forms identifiable in fungi and primitive opisthokonts [4] [9]. Jawed vertebrates exhibit remarkable expansion and diversification of PKC isoforms resulting from two whole-genome tetraploidization events (1R and 2R), culminating in 12 distinct genes in most mammalian species [4]. This evolutionary trajectory generated three structurally and functionally distinct subfamilies:

  • Conventional PKCs (cPKC: α, βI, βII, γ): Characterized by their dependence on calcium (Ca²⁺), diacylglycerol (DAG), and phosphatidylserine (PS) for activation. These isoforms feature tandem C1 domains (C1A and C1B) for DAG/phorbol ester binding and a Ca²⁺-sensitive C2 domain [3] [8] [10].
  • Novel PKCs (nPKC: δ, ε, η, θ): Possess DAG/phorbol ester-responsive C1 domains but lack functional Ca²⁺ binding due to critical residue substitutions in their C2-like domains. They are activated by DAG and PS independently of Ca²⁺ [3] [8] [10].
  • Atypical PKCs (aPKC: ζ, ι/λ): Contain a single atypical C1 domain insensitive to DAG/phorbol esters and lack a functional C2 domain. Their activation relies primarily on protein-protein interactions via a PB1 domain and phospholipids like phosphatidylinositol trisphosphate (PIP₃) [3] [8] [10].

Table 1: PKC Isozyme Classification, Activation Requirements, and Functional Roles

SubfamilyIsoformsActivatorsKey Tissue DistributionsMajor Cellular Functions
Conventionalα, βI, βII, γCa²⁺, DAG, PS, Phorbol estersUbiquitous (α); Brain, Immune (β, γ)Cell proliferation, Vascular tone, Memory
Novelδ, ε, η, θDAG, PS, Phorbol estersHeart, Brain, Skin, T-cells (θ)Cell survival, Cardiac protection, Immune activation
Atypicalζ, ι/λPIP₃, Ceramide, Protein interactionsUbiquitousCell polarity, Insulin signaling, Oncogenesis

This structural diversification underpins isoform-specific subcellular localization, substrate phosphorylation, and functional specialization across tissues. For instance, PKCγ is predominantly neuronal and critical for synaptic plasticity and memory [6] [9], while PKCθ is essential for T-cell receptor signaling and interleukin-2 production [10]. Such functional diversity positions individual PKC isoforms as precise therapeutic targets [4] [8].

Pharmacological Targeting of PKC: Historical Context & Therapeutic Rationale

Pharmacological modulation of PKC began in earnest following its identification in 1977 and the seminal discovery that it serves as the primary cellular receptor for tumor-promoting phorbol esters [1] [3]. Early inhibitors were characterized by broad-spectrum activity and significant off-target effects:

  • First-generation inhibitors (1980s): Non-selective compounds like chlorpromazine (dibucaine) and H7 targeted the regulatory domain, disrupting phospholipid binding [1] [5].
  • Staurosporine and analogs (Late 1980s-1990s): This natural product (IC₅₀ ~2.7 nM) and its derivatives (e.g., midostaurin/PKC412, UCN-01) bound the ATP-pocket (C3 domain) but inhibited multiple kinases due to high conservation [5] [10]. These limitations spurred efforts towards isoform-selective inhibition.

Key therapeutic rationales driving PKC drug development include:

  • Oncology: Overexpression or mutation of specific isoforms (e.g., PKCι as an oncogene, PKCα/β in solid tumors) promotes tumor growth, angiogenesis, and metastasis [5] [10].
  • Metabolic & Vascular Diseases: PKCβ hyperactivity contributes to diabetic microvascular complications (retinopathy, nephropathy) via increased vascular permeability and inflammation [6] [10]. PKCε activation induces insulin resistance [8].
  • Autoimmune & Inflammatory Disorders: PKCθ is a master regulator of T-cell activation, making it a target for autoimmune diseases and transplant rejection [10].
  • Neurodegeneration: Dysregulated PKCγ and PKCε signaling is implicated in Alzheimer's disease pathophysiology and impaired synaptic plasticity [6] [9].

Despite decades of research, achieving isoform specificity remains challenging due to the conserved ATP-binding site across PKCs and the broader kinome. Only ruboxistaurin (PKCβ-selective) has achieved regulatory approval (diabetic retinopathy in Japan), highlighting the need for novel inhibitor designs [10].

PKC-IN-1: Discovery, Chemical Classification, & Research Significance

PKC-IN-1 (CAS 1046787-18-1) emerged as a potent, ATP-competitive inhibitor designed to target conventional PKC isoforms with enhanced selectivity. Its discovery represents a strategic advancement in overcoming limitations of earlier pan-kinase inhibitors [2] [10].

Chemical Classification & Mechanism:

  • Chemical Structure: Features a complex bicyclic heteroaromatic core (molecular weight: 500.61 g/mol; Formula: C₂₅H₃₇FN₈O₂) facilitating high-affinity ATP-site engagement [2].
  • ATP-Competitive Inhibition: Reversibly competes with ATP binding within the catalytic cleft (C3/C4 domain) of PKC isoforms [2] [10].

Table 2: PKC-IN-1 Selectivity Profile (In Vitro Kinase Inhibition)

PKC IsozymeIC₅₀ (nM)Kᵢ (nM)Selectivity Fold vs. PKCε
PKCα2.310.4~350-fold
PKCβI8.1-~100-fold
PKCβII7.65.3~106-fold
PKCγ57.5-~14-fold
PKCθ25.6-~32-fold
PKCμ314-~2.6-fold
PKCε808-1 (Reference)

Research Significance:

  • Isoform Selectivity Tool: Demonstrates pronounced selectivity for cPKCs (α, βI, βII) and PKCγ over novel (δ, ε, θ) and atypical isoforms. Its 350-fold selectivity for PKCα over PKCε enables precise dissection of cPKC-specific signaling [2] [10].
  • In Vivo Proof-of-Concept: In a Lewis rat experimental autoimmune encephalomyelitis (EAE) model, oral administration (15–30 mg/kg, twice daily) significantly reduced maximum disease severity and end-stage severity. This mirrors efficacy seen with immunomodulators like FTY720, suggesting therapeutic potential in T-cell-driven pathologies [2].
  • Structural Template: Serves as a lead compound for designing next-generation inhibitors with improved potency against challenging targets like PKCθ or enhanced blood-brain barrier penetration for CNS applications [10].

PKC-IN-1 exemplifies modern PKC pharmacology—leveraging structural insights to achieve functional selectivity within this therapeutically pivotal kinase family [2] [10].

Properties

Product Name

Pkc-IN-1

IUPAC Name

[(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone

Molecular Formula

C25H37FN8O2

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31)/t15-,16+/m1/s1

InChI Key

DKXZBPBWIGORKP-CVEARBPZSA-N

SMILES

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5

Canonical SMILES

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5

Isomeric SMILES

C[C@H]1CN([C@@H](CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.